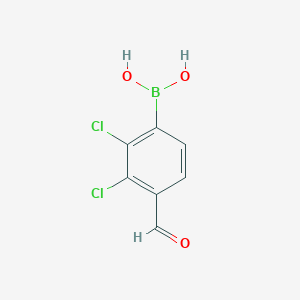

(2,3-Dichloro-4-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,3-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYHKZUDFPONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698156 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-89-8 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,3-Dichloro-4-formylphenyl)boronic acid: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(2,3-Dichloro-4-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a reactive aldehyde and a versatile boronic acid moiety on a dichlorinated phenyl ring, makes it a valuable building block for constructing complex molecular frameworks. This guide provides an in-depth exploration of a robust synthetic pathway, detailed characterization protocols, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is curated to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Value of a Bifunctional Building Block

Arylboronic acids are foundational reagents in modern organic chemistry, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are cornerstones of pharmaceutical development, enabling the efficient formation of carbon-carbon bonds to assemble complex active pharmaceutical ingredients (APIs).[2][3]

This compound (IUPAC Name: this compound, CAS: 352535-89-8) elevates this utility by incorporating two distinct reactive centers.[4] The boronic acid group serves as a handle for cross-coupling, while the formyl (aldehyde) group provides a gateway for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and condensations. The presence of two chlorine atoms on the aromatic ring further modulates the electronic properties and steric profile of the molecule, offering a unique substitution pattern for structure-activity relationship (SAR) studies in drug design. Boron-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a boronic acid-based proteasome inhibitor, underscoring the therapeutic potential of this chemical class.[5][6]

This guide offers a detailed protocol for the synthesis and rigorous characterization of this high-value compound.

Synthesis of this compound

The synthesis of arylboronic acids can be approached through several methods, including the reaction of organolithium or Grignard reagents with borate esters or through metal-catalyzed borylation of aryl halides.[7][8] For this compound, a logical and robust approach involves a halogen-metal exchange from a suitable precursor followed by trapping with a borate ester.

Retrosynthetic Strategy & Rationale

The chosen synthetic pathway begins with the commercially available 1-bromo-2,3-dichlorobenzene. The strategy involves the introduction of the formyl group via ortho-lithiation and formylation, followed by a second lithiation and borylation to install the boronic acid moiety. This sequence is designed to control the regiochemistry of substitution.

The core challenge in this synthesis is the management of the highly reactive organolithium intermediates and ensuring the aldehyde functionality does not undergo undesired side reactions. Therefore, a low-temperature protocol is critical.

Proposed Synthetic Workflow

The overall transformation from the starting material to the final product is a multi-step process that requires careful control of reaction conditions.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous transformations.[9] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 4-Bromo-2,3-dichlorobenzaldehyde

-

Apparatus Setup: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Charging: Add 1-bromo-2,3-dichlorobenzene (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Warm-up & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2,3-dichlorobenzaldehyde.

Step 2: Synthesis of this compound

-

Apparatus Setup: Use a similar flame-dried setup as in Step 1.

-

Initial Charging: Dissolve the purified 4-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species. The addition is exothermic; maintain strict temperature control. Stir for 2-3 hours at -78 °C.

-

Warm-up & Hydrolysis: Allow the mixture to warm to room temperature and stir overnight. Cool the flask in an ice bath and acidify with 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Isolation & Purification: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate. Combine organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield this compound as a solid.[10] It is crucial to dry the final product under high vacuum to remove water, which can promote the formation of the cyclic anhydride trimer (boroxine).[10]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Caption: Workflow for the analytical characterization of the final product.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₇H₅BCl₂O₃ | [4] |

| Molecular Weight | 218.83 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [11] |

| Purity (Typical) | ≥98% | [12] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~10.2 (s, 1H, -CHO), δ ~8.5 (br s, 2H, -B(OH)₂), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.7 (d, 1H, Ar-H). Note: Boronic acid protons are exchangeable and may appear as a broad signal or not at all. |

| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ~192 (-CHO), δ ~130-145 (Ar-C), including the C-B carbon which may be broad. |

| Mass Spec. (ESI-) | m/z: [M-H]⁻ expected at ~217. Isotopic pattern for two chlorine atoms (Cl³⁵/Cl³⁷) will be prominent, showing peaks at m/z 217, 219, and 221 in an approximate 9:6:1 ratio.[13] |

| IR Spectroscopy | (KBr, cm⁻¹): ~3500-3200 (broad, O-H stretch), ~1705 (strong, C=O aldehyde stretch), ~1350 (B-O stretch), ~800-700 (C-Cl stretch).[14][15] |

Applications in Drug Development and Research

The strategic value of this compound lies in its capacity for sequential, orthogonal functionalization.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a premier functional group for palladium-catalyzed reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals.[2][11] This allows for the coupling of the dichlorinated ring to a wide range of (hetero)aryl halides.

-

Aldehyde Functionalization: The formyl group can be readily transformed. For example, reductive amination can be used to introduce diverse amine-containing side chains, a common strategy for improving solubility or targeting specific biological interactions. It can also participate in condensation reactions to form imines, oximes, or hydrazones, which can act as linkers or pharmacophores themselves.[16]

-

Enzyme Inhibition: Boronic acids are known inhibitors of certain enzymes, particularly serine proteases, where the boron atom can form a reversible covalent bond with the catalytic serine residue.[5][17] This compound could serve as a starting point for developing targeted enzyme inhibitors.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.

The unique 2,3-dichloro-4-formyl substitution pattern provides a distinct scaffold for exploring new chemical space, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics.[2]

Conclusion

This compound is a versatile and powerful synthetic intermediate. The synthetic route presented, based on established organometallic principles, offers a reliable method for its preparation. Thorough characterization via NMR, MS, and IR spectroscopy is crucial for ensuring the quality required for applications in drug discovery and development. The dual reactivity of this molecule provides a rich platform for the synthesis of novel compounds with significant potential as therapeutic agents and research tools.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. (n.d.). The Royal Society of Chemistry.

- 4-Formylphenylboronic acid. (n.d.). Wikipedia.

- 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. (n.d.). PubChem.

- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Formylphenylboronic acid synthesis. (n.d.). ChemicalBook.

- 4-Formylphenylboronic acid | 87199-17-5. (n.d.). ChemicalBook.

- US20040049050A1 - Method for producing formylphenylboronic acids. (n.d.). Google Patents.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from .

- 2-Formylphenylboronic acid | C7H7BO3 | CID 292189. (n.d.). PubChem.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.

- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2. (n.d.). Sigma-Aldrich.

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from .

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). Bohrium.

- 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 352535-89-8 | this compound. (n.d.). ChemScene.

- This compound. (n.d.). C-CASS.

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.

- 2,3-Difluoro-4-formylphenylboronic acid | C7H5BF2O3 | CID 3517812. (n.d.). PubChem.

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. (2021). Scirp.org.

- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).

- 4-Formylphenyl Boronic Acid (4-FPBA). (n.d.). Curia Global.

- (2,3-dichloro-6-formylphenyl)boronic acid CAS#:. (n.d.). ChemicalBook.

- 4-Formylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals.

- EPA/NIH Mass Spectral D

- 3-Formylphenylboronic acid = 95 87199-16-4. (n.d.). Sigma-Aldrich.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 12. This compound - CAS:352535-89-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 13. scirp.org [scirp.org]

- 14. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Physical and chemical properties of (2,3-Dichloro-4-formylphenyl)boronic acid

An In-depth Technical Guide to (2,3-Dichloro-4-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Strategic Importance

This compound (CAS No. 352535-89-8) is a highly functionalized synthetic building block poised for significant applications in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a boronic acid moiety, a reactive aldehyde group, and a specific dichlorinated aromatic core, offers a unique combination of reactivity and structural influence. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4] The aldehyde provides a versatile handle for subsequent chemical modifications, while the 2,3-dichloro substitution pattern critically modulates the electronic and steric properties of the molecule, influencing its reaction kinetics and the properties of its derivatives.[5]

This guide provides a comprehensive overview of the known physicochemical properties, reactivity, and strategic applications of this compound, with a focus on empowering researchers to leverage its potential in complex molecular design and drug discovery programs.[6][7]

Section 2: Physicochemical & Structural Properties

The unique substitution pattern of this compound defines its physical characteristics and chemical behavior.

Core Data Summary

A compilation of available data for this compound is presented below. It is important to note that while core identifiers are well-established, extensive experimental data for this specific isomer is not widely published.

| Property | Value | Source(s) |

| CAS Number | 352535-89-8 | [1][8] |

| Molecular Formula | C₇H₅BCl₂O₃ | [8] |

| Molecular Weight | 218.82 g/mol | [8] |

| Purity | ≥98% | [8] |

| Melting Point | 230-280 °C | [8] |

| SMILES | O=CC1=CC=C(B(O)O)C(Cl)=C1Cl | [9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [9] |

Structural Analysis

The structure of this compound is key to its utility.

Caption: 2D Structure of this compound.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum would be expected to show two distinct aromatic protons, likely appearing as doublets due to coupling. The aldehyde proton (CHO) would be a singlet significantly downfield (typically δ 9.9-10.4 ppm). The boronic acid protons (-OH) often appear as a broad singlet, the position of which can vary depending on solvent and concentration.

-

¹³C NMR: The spectrum would show characteristic peaks for the aldehyde carbonyl carbon (around 190 ppm), six distinct aromatic carbons, with those bonded to chlorine showing characteristic shifts.

-

IR Spectroscopy: Key stretches would include a strong C=O band for the aldehyde (around 1700 cm⁻¹), broad O-H stretching for the boronic acid (around 3300 cm⁻¹), and C-Cl stretches in the fingerprint region.

Section 3: Synthesis & Chemical Reactivity

Synthetic Pathways

Arylboronic acids are typically synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[14][15] For a formyl-substituted compound, the reactive aldehyde group must first be protected, commonly as an acetal, to prevent it from reacting with the organometallic intermediate.[14]

Caption: Generalized workflow for the synthesis of formylphenylboronic acids.

Core Reactivity: A Dual Functional Hub

The compound's value lies in the orthogonal reactivity of its two key functional groups.

-

The Boronic Acid Moiety (Suzuki-Miyaura Coupling): This is the primary function, allowing the construction of biaryl scaffolds. The reaction involves the palladium-catalyzed coupling with aryl or vinyl halides/triflates.[4][16] The 2,3-dichloro substitution pattern exerts significant electronic and steric effects:

-

Electronic Effect: The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the aryl ring, which can slow the crucial transmetalation step in the catalytic cycle.[17]

-

Steric Effect: The ortho-chloro substituent introduces steric hindrance around the boronic acid group. This can significantly impede the approach of the palladium complex, potentially requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve good yields compared to less hindered boronic acids.[18]

-

-

The Aldehyde Moiety: The formyl group is a versatile handle for a wide range of subsequent transformations, including:

-

Reductive amination to form benzylamines.

-

Wittig reactions to generate alkenes.

-

Condensation reactions to form imines or other heterocycles.

-

Oxidation to a carboxylic acid.

-

Reduction to a benzyl alcohol.

-

Caption: Key reaction pathways for the title compound.

Section 4: Applications in Drug Discovery & Materials Science

The ability to synthesize sterically hindered and electronically modulated biaryl aldehydes makes this reagent particularly valuable.

-

Medicinal Chemistry: Biaryl scaffolds are privileged structures found in numerous approved drugs and clinical candidates, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[6][19] this compound provides access to a specific chemical space of substituted biaryls that can be further elaborated via the aldehyde, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[7] The chlorine atoms can enhance metabolic stability or participate in halogen bonding, while the ortho-substitution enforces a non-planar conformation on the resulting biaryl, which can be crucial for binding to specific protein targets.[18]

-

Materials Science: Arylboronic acids are used in the development of sensors and advanced polymers.[3] The specific substitution pattern of this compound could be exploited to create polymers or materials with unique electronic or physical properties.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization based on the specific aryl halide used.

Objective: To synthesize a 2',3'-dichloro-4'-formyl-biphenyl derivative.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide or iodide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Dioxane/Water or Toluene/Water, typically 4:1 ratio)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Setup: To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, longer reaction times may be necessary.[18]

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Safe Handling and Storage

Given its classification as a chlorinated organic compound and boronic acid derivative, stringent safety measures are required.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[20]

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.[21]

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, dark place (recommended 2-8°C).[9] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can affect reactivity.[22]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[23]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Section 6: References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

-

Method for producing formylphenylboronic acids. Google Patents.

-

Selected examples of biaryl and aryl ketone skeletons in drug molecules. ResearchGate. [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Press. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

-

CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. [Link]

-

Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]

Sources

- 1. This compound | 352535-89-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CAS 352535-89-8 | 6660-5-1D | MDL MFCD18968536 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. 352535-89-8|this compound|BLD Pharm [bldpharm.com]

- 10. 3,4-Dichlorobenzaldehyde(6287-38-3) 1H NMR [m.chemicalbook.com]

- 11. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR [m.chemicalbook.com]

- 12. 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum [chemicalbook.com]

- 13. 2,4-Dichlorobenzaldehyde(874-42-0) 1H NMR [m.chemicalbook.com]

- 14. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ecolink.com [ecolink.com]

- 21. oxy.com [oxy.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. staging.keyorganics.net [staging.keyorganics.net]

A Technical Guide to the Spectral Analysis of (2,3-Dichloro-4-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2,3-Dichloro-4-formylphenyl)boronic acid is a bespoke chemical building block with potential applications in medicinal chemistry and materials science. Its unique substitution pattern—a formyl group for synthetic handles, two chlorine atoms influencing electronic properties, and a boronic acid moiety for versatile cross-coupling reactions—necessitates rigorous structural confirmation. This guide will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete analytical workflow.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde (-CHO) | The deshielding effect of the carbonyl group places this proton far downfield. |

| ~8.0-8.2 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) | Protons on heteroatoms are often broad and their chemical shift can vary with concentration and solvent. |

| ~7.8-8.0 | Doublet | 1H | Aromatic (H-5) | This proton is ortho to the electron-withdrawing formyl group, shifting it downfield. It will be coupled to H-6. |

| ~7.6-7.8 | Doublet | 1H | Aromatic (H-6) | This proton is coupled to H-5. |

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for phenylboronic acids as it can solubilize the compound and its hydroxyl protons are readily observable[4]. In contrast, using D₂O might lead to the exchange of the boronic acid protons, causing their signal to disappear[5].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde Carbonyl (C=O) | Carbonyl carbons are significantly deshielded and appear far downfield[6]. |

| ~140-145 | Aromatic (C-4) | This carbon is attached to the electron-withdrawing formyl group. |

| ~135-140 | Aromatic (C-2, C-3) | These carbons are attached to the electronegative chlorine atoms. |

| ~130-135 | Aromatic (C-5, C-6) | These are the protonated aromatic carbons. |

| Not Observed | Aromatic (C-1) | The carbon attached to the boron atom is often broadened to the baseline and not observed due to quadrupolar relaxation of the boron nucleus[7]. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer delay between pulses (d1) may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups[8].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |

| ~1700 | C=O stretch | Aldehyde (-CHO) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~850-800 | C-Cl stretch | Aryl chloride |

Trustworthiness of the Protocol: A background spectrum of the empty sample compartment should always be taken before running the sample spectrum. This ensures that any peaks from atmospheric CO₂ and water vapor are subtracted from the sample spectrum, leading to a clean and reliable result.

Experimental Protocol for IR Data Acquisition (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure using the anvil.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The expected molecular weight of this compound (C₇H₅BCl₂O₃) is 218.83 g/mol [1].

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be seen for the molecular ion peak. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways:

-

Loss of H₂O from the boronic acid.

-

Loss of the formyl group (-CHO).

-

Loss of chlorine atoms.

-

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for MS Data Acquisition (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be tested to determine which provides a better signal[9]. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectral data for this compound. By understanding the underlying principles and following the outlined experimental protocols, scientists can confidently verify the structure and purity of this valuable chemical intermediate, paving the way for its successful application in research and development.

References

-

ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C).... Retrieved from [Link]

-

DergiPark. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

-

CORE. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 352535-89-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 352535-89-8 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. researchgate.net [researchgate.net]

The ERRγ Inverse Agonist GSK5182: A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ). Initially, it is critical to address a point of clarification: the compound of interest for drug development, GSK5182, is frequently associated with the CAS Number 877387-37-6. The CAS Number 352535-89-8, as mentioned in the inquiry, corresponds to (2,3-Dichloro-4-formylphenyl)boronic acid, a chemical intermediate. This document will focus exclusively on the biologically active GSK5182.

GSK5182 has emerged as a valuable tool for investigating the role of ERRγ in a multitude of physiological and pathological processes. This guide will delve into its physicochemical properties, plausible synthetic routes, intricate mechanism of action, diverse biological and pharmacological effects, and key experimental protocols. A dedicated section on its known hazards and toxicological profile will provide essential safety information for researchers. The content herein is curated to provide drug development professionals with the necessary insights to effectively utilize GSK5182 in their research endeavors.

Physicochemical Properties of GSK5182

A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, influencing everything from solubility to bioavailability. GSK5182 is a synthetic, small-molecule analog of 4-hydroxytamoxifen (4-OHT).[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | [1] |

| CAS Number | 877387-37-6 | [2] |

| Molecular Formula | C27H31NO3 | [2] |

| Molecular Weight | 417.54 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in ethanol (0.1-1 mg/ml), and insoluble in water. | [4] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3][5] |

| Stability | Stable for at least 4 years when stored as a solid at -20°C. | [4] |

Synthesis of GSK5182

A plausible, generalized synthetic workflow for GSK5182 is outlined below. It is important to note that this is a representative scheme and would require optimization of reaction conditions, purification methods, and characterization at each step.

Caption: Generalized workflow for the synthesis of GSK5182.

Mechanism of Action: Selective Inverse Agonism of ERRγ

GSK5182 exerts its biological effects through its highly selective inverse agonism of the Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor.[1] ERRγ is constitutively active, meaning it promotes gene transcription even in the absence of a known natural ligand. GSK5182 binds to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators and the recruitment of corepressors, thereby silencing the receptor's transcriptional activity.[7]

A key and somewhat paradoxical finding is that GSK5182, despite being an inverse agonist, leads to an increase in the total cellular levels of the ERRγ protein.[7] This is achieved by inhibiting the ubiquitination and subsequent proteasomal degradation of ERRγ.[7] This stabilization of an inactive form of the receptor enhances the overall inhibitory effect of GSK5182.[7]

The selectivity of GSK5182 is a crucial aspect of its utility as a research tool. It exhibits a significantly higher affinity for ERRγ (IC50 = 79 nM) compared to other nuclear receptors like ERRα and the estrogen receptor α (ERα).[8]

Caption: Mechanism of action of GSK5182 on ERRγ.

Biological and Pharmacological Effects

The potent and selective nature of GSK5182 has made it an invaluable tool for elucidating the role of ERRγ in various disease models.

Oncology

In the context of cancer, GSK5182 has demonstrated significant anti-proliferative effects. In hepatocellular carcinoma (HCC) cells, GSK5182 treatment leads to a dose-dependent reduction in cell proliferation.[8] This is associated with an induction of cell cycle arrest at the G1 phase, mediated by the upregulation of p21 and p27, and a decrease in phosphorylated retinoblastoma protein (p-pRb).[8] Furthermore, GSK5182 has been shown to induce the generation of reactive oxygen species (ROS) in HCC cells.[8] In radioiodine-refractory papillary thyroid cancer cells, GSK5182 enhances the function of the sodium/iodide symporter (NIS), suggesting a potential to restore responsiveness to radioiodine therapy.[9]

Osteoarthritis and Bone Metabolism

In the field of musculoskeletal research, GSK5182 has shown promise as a potential therapeutic agent for osteoarthritis (OA). In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors, such as matrix metalloproteinases (MMPs).[10] In vivo studies have demonstrated that intra-articular administration of GSK5182 significantly reduces cartilage degeneration in a mouse model of OA.[10] Furthermore, GSK5182 has been found to inhibit osteoclast differentiation and accelerate osteoclast apoptosis, suggesting a role in mitigating bone resorption.[11]

Metabolic Diseases

GSK5182 has demonstrated significant anti-diabetic effects in mouse models of type 2 diabetes.[8] Administered via intraperitoneal injection, it effectively suppresses hepatic glucose production by inhibiting hepatic gluconeogenesis.[8] This leads to the normalization of hyperglycemia, highlighting the potential of ERRγ as a therapeutic target for metabolic disorders.[8]

Experimental Protocols

The following are representative protocols for the use of GSK5182 in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on osteoclast differentiation.[11]

-

Cell Seeding: Seed bone marrow-derived macrophages (BMMs) at a density of 5 x 10³ cells per well in a 96-well plate.

-

Treatment: Culture the cells in the presence of M-CSF (30 ng/ml) and varying concentrations of GSK5182 (e.g., 0-10 µM) for 72 hours.

-

MTS Reagent Addition: Add 20 µl of CellTiter 96 AQueous One Solution Reagent (MTS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader to quantify cell viability.

In Vivo Administration in a Mouse Model of Type 2 Diabetes

This protocol is based on studies investigating the anti-diabetic effects of GSK5182.[8]

-

Animal Model: Utilize db/db mice or diet-induced obesity mice.

-

Drug Preparation: Prepare a stock solution of GSK5182 in a suitable vehicle. For intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[12]

-

Administration: Administer GSK5182 at a dose of 40 mg/kg via intraperitoneal injection daily for a period of 25 to 30 days.

-

Monitoring: Monitor blood glucose levels and other relevant metabolic parameters throughout the study.

Safety and Toxicology

As with any investigational compound, GSK5182 should be handled with appropriate caution. The available safety information is limited and primarily from preclinical studies and vendor-supplied data.

General Hazards:

-

The material should be considered hazardous until more comprehensive toxicological data is available.[4]

-

Avoid ingestion, inhalation, and contact with eyes and skin.[4]

-

Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

Preclinical Observations:

-

In a study on radioiodine-refractory papillary thyroid cancer cells, GSK5182 alone did not show obvious cytotoxicity at the concentrations tested.[9]

-

Similarly, in studies on osteoclast differentiation, GSK5182 did not affect the cytotoxicity of bone marrow-derived macrophages.[11]

Data Gaps:

-

There is a lack of publicly available data on the acute and chronic toxicity of GSK5182, including LD50 values.

-

Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity have not been reported in the reviewed literature.

Researchers are strongly advised to consult the most recent Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before initiating any experiments with GSK5182.

Conclusion

GSK5182 is a powerful and selective tool for the study of ERRγ biology. Its well-characterized mechanism of action and demonstrated efficacy in various preclinical models of cancer, osteoarthritis, and metabolic diseases make it a compound of significant interest for drug development professionals. While further studies are needed to fully elucidate its safety profile and to develop optimized synthetic routes, the existing body of research provides a solid foundation for its use in advancing our understanding of ERRγ as a therapeutic target.

References

-

Kovács, D., Sinka, I., Kiss, A., et al. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 27(19), 6758. [Link]

-

Orband-Miller, L. A., Nolte, R. T., McDonnell, D. P., Willson, T. M., & Zuercher, W. J. (2006). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma. Bioorganic & Medicinal Chemistry Letters, 16(4), 821–824. [Link]

-

Kim, J., Song, J., Ji, H. D., et al. (2019). Discovery of Potent, Selective, and Orally Bioavailable Estrogen-Related Receptor-γ Inverse Agonists to Restore the Sodium Iodide Symporter Function in Anaplastic Thyroid Cancer. Journal of Medicinal Chemistry, 62(4), 1837-1858. [Link]

-

Singh, T. D., Lee, J. E., Son, K. H., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. International Journal of Molecular Sciences, 24(3), 2399. [Link]

-

Kim, M. J., Lee, J. M., Kim, K. B., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

-

Kim, H. J., Yoon, H. J., Lee, D. K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]

-

Kim, J. H., Kim, J., Choi, H. S., et al. (2016). Synthesis and biological evaluation of novel 4-hydroxytamoxifen analogs as estrogen-related receptor gamma inverse agonists. European Journal of Medicinal Chemistry, 120, 338-352. [Link]

-

Son, Y., Lee, G., Byun, K., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 21(23), 9239. [Link]

-

Kim, H. J., Yoon, H. J., Lee, D. K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB reports, 54(5), 266–271. [Link]

Sources

- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 2. xcessbio.com [xcessbio.com]

- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Stability and storage conditions for dichlorinated phenylboronic acids

An In-depth Technical Guide: Optimizing the Stability and Storage of Dichlorinated Phenylboronic Acids

Abstract

Dichlorinated phenylboronic acids are indispensable reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity that makes them valuable also renders them susceptible to degradation under common laboratory conditions. This guide provides a comprehensive, scientifically-grounded framework for understanding and mitigating the factors that compromise the stability of these critical compounds. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and detail analytical methods for purity verification. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of these reagents for reproducible and successful outcomes.

The Dichlorinated Phenylboronic Acid Moiety: A Balance of Reactivity and Instability

The utility of dichlorinated phenylboronic acids stems from the unique electronic properties conferred by their constituent parts: the boronic acid group (-B(OH)₂) and the dichlorinated aromatic ring. The boronic acid is a mild Lewis acid, with a vacant p-orbital on the sp²-hybridized boron atom, making it amenable to transmetalation in catalytic cycles like the Suzuki-Miyaura coupling.[1] The two electron-withdrawing chlorine atoms modulate the reactivity of the aryl group, influencing reaction kinetics and yields.

However, this delicate electronic balance is also the source of their instability. The boronic acid functional group is prone to several degradation reactions, which can lead to reduced purity, inconsistent reactivity, and the introduction of impurities into reaction mixtures.

Primary Degradation Pathways: Understanding the "Why"

To effectively store these reagents, one must first understand the chemical transformations they can undergo.

Dehydration to Boroxines

The most common degradation pathway for phenylboronic acids is a reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process can occur both in the solid state and in solution.[3] While boroxines can sometimes be used directly in coupling reactions, their formation means the material is no longer the pure boronic acid, altering its molecular weight and potentially affecting reaction stoichiometry and kinetics. The presence of varying amounts of the anhydride is a common issue with commercial boronic acids.[4][5]

Caption: Reversible dehydration of a phenylboronic acid to its corresponding boroxine.

Oxidative Degradation

The carbon-boron bond is susceptible to cleavage under oxidative conditions. This process, often mediated by atmospheric oxygen, can lead to the formation of the corresponding dichlorophenol.[6] This is a significant concern as the resulting phenol can introduce undesired byproducts into subsequent reactions. Studies on peptide boronic acid derivatives have shown that oxidative cleavage of the boronic acid group is a primary initial degradation pathway.[7]

Protodeboronation

Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, effectively converting the starting material into dichlorobenzene. This reaction can be promoted by elevated temperatures and the presence of protic species, including residual moisture.

Critical Environmental Factors Influencing Stability

The degradation pathways described above are triggered or accelerated by specific environmental conditions. Strict control over these factors is the cornerstone of proper storage.

-

Moisture: Water is a key participant in both the reversible formation of boroxines and, more critically, can facilitate protodeboronation and other hydrolytic side reactions. Laboratory glassware, unless rigorously dried, contains an adsorbed film of moisture that can be detrimental.[8][9]

-

Oxygen: Atmospheric oxygen is the primary culprit in the oxidative degradation of the C-B bond.[6] Storing the reagent under an inert atmosphere is crucial for preventing the formation of phenolic impurities.

-

Temperature: Heat provides the activation energy for the dehydration to boroxines and accelerates other decomposition reactions.[3] Therefore, storing these compounds at reduced temperatures is essential.

-

Light: Photochemical decomposition can occur, especially with exposure to UV light. Storing materials away from light in amber or opaque containers is a necessary precaution.[10]

Field-Proven Protocols for Storage and Handling

Adherence to rigorous protocols is non-negotiable for maintaining the long-term integrity of dichlorinated phenylboronic acids.

Recommended Long-Term Storage Conditions

The following table summarizes the optimal conditions for long-term storage.

Table 1: Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | -20°C to 4°C | To minimize thermal decomposition and slow the rate of all degradation pathways.[11] |

| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | To displace oxygen and moisture, preventing oxidative and hydrolytic degradation.[12] |

| Light | Amber or Opaque Vials | To prevent photochemical decomposition.[13] |

| Moisture | Tightly Sealed Container with Desiccant | To create an anhydrous environment and prevent hydrolysis and boroxine equilibrium shifts.[8] |

Step-by-Step Long-Term Storage Protocol

-

Select an Appropriate Container: Use a clean, oven-dried amber glass vial with a PTFE-lined septum cap.

-

Establish Inert Atmosphere: Place the dichlorinated phenylboronic acid into the vial inside a glovebox or flush the vial thoroughly with a stream of dry argon or nitrogen.

-

Seal Securely: Tightly cap the vial. For added protection, wrap the cap-vial interface with Parafilm®.

-

Secondary Containment: Place the sealed vial inside a larger, opaque, and sealable container (such as a small desiccator or a sealed bag) containing a desiccant (e.g., silica gel).

-

Refrigerate or Freeze: Store the secondary container at the recommended temperature (-20°C to 4°C).

Step-by-Step Handling Protocol for Reagent Dispensing

-

Temperature Equilibration: Remove the secondary container from the cold storage and allow it to warm to ambient temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

-

Prepare an Inert Workspace: Perform the transfer in a glovebox or on a Schlenk line under a positive pressure of inert gas.[14]

-

Use Dry Equipment: Ensure all spatulas, weighing papers, and syringes are scrupulously dried, ideally in an oven and cooled under an inert atmosphere.[9]

-

Quick Dispensing: Briefly open the vial, quickly remove the desired amount of reagent, and immediately re-seal the vial.

-

Purge and Reseal: Before returning the primary vial to storage, gently flush the headspace with dry inert gas to remove any air that may have entered.

-

Immediate Return to Storage: Promptly return the sealed container to its designated cold storage location.

Analytical Verification of Purity and Stability

Regularly assessing the purity of boronic acid stocks is crucial for troubleshooting reactions and ensuring reproducibility.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR can reveal the presence of organic impurities like dichlorobenzene (from protodeboronation) or dichlorophenol (from oxidation). ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid (typically ~28-30 ppm) and its corresponding boroxine (~32-34 ppm).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile degradation products.[15][16] Developing a stable method can be challenging due to on-column degradation, but strategies like using aprotic diluents can be effective.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities or degradation products that can be derivatized to improve volatility.[18]

-

Melting Point: A sharp, well-defined melting point is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities, such as the boroxine anhydride.

Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of a batch of dichlorinated phenylboronic acid under stress conditions.

Caption: A logical workflow for conducting a forced degradation study on dichlorinated phenylboronic acids.

Conclusion

The chemical integrity of dichlorinated phenylboronic acids is not a given; it is the result of deliberate and careful practice. By understanding the primary degradation pathways—dehydration, oxidation, and protodeboronation—and by implementing rigorous storage and handling protocols that control exposure to moisture, oxygen, heat, and light, researchers can significantly extend the shelf-life and preserve the reactivity of these vital reagents. Routine analytical verification closes the loop, ensuring that the material in the vial reflects the purity required for high-stakes chemical synthesis.

References

-

Gonzales, J. M., et al. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. National Institutes of Health. Retrieved from [Link]

-

Wang, W., et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

Cheerlavancha, R., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

-

Rieke, R. D. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dichlorophenylboronic Acid | 67492-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. d-nb.info [d-nb.info]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 13. csuohio.edu [csuohio.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. waters.com [waters.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Lewis Acidity and pKa of Substituted Phenylboronic Acids

Introduction: The Dual Nature of Phenylboronic Acids

Phenylboronic acids are a fascinating class of organic compounds that occupy a central role in modern chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Beyond their utility in carbon-carbon bond formation, their unique electronic properties make them invaluable tools in medicinal chemistry, chemical sensing, and materials science.[2][3] At the heart of their reactivity and function lies the Lewis acidic nature of the boron center and the resulting equilibrium that dictates their pKa.[1][4]

This guide provides a comprehensive exploration of the Lewis acidity and pKa of substituted phenylboronic acids, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their acidic behavior, the profound influence of aromatic ring substituents, and the practical methodologies for their characterization.

Boronic acids are generally weak Lewis acids.[4] The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[4] In aqueous solution, this Lewis acidity manifests through the acceptance of a hydroxide ion, leading to the formation of a tetrahedral boronate species.[1][4] This equilibrium is the primary determinant of the compound's pKa.

Caption: Lewis acid equilibrium of phenylboronic acid in aqueous media.

The Role of Substituents: Tuning Acidity through Electronic and Steric Effects

The electronic properties of the phenyl ring's substituents have a profound impact on the Lewis acidity of the boronic acid moiety and, consequently, its pKa. This influence can be systematically understood through the principles of physical organic chemistry, particularly through Hammett correlations.[5][6]

Electronic Effects:

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), increase the Lewis acidity of the boronic acid.[6] By inductively and/or resonantly withdrawing electron density from the aromatic ring, they make the boron atom more electron-deficient and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the tetrahedral boronate species shifts the equilibrium towards the boronate form, resulting in a lower pKa (stronger acid).[6]

-

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), have the opposite effect.[6] They donate electron density to the aromatic ring, which in turn reduces the electron deficiency of the boron atom. This destabilizes the negatively charged boronate, shifting the equilibrium towards the neutral boronic acid and resulting in a higher pKa (weaker acid).[6]

A Hammett plot, which correlates the pKa of meta- and para-substituted phenylboronic acids with the substituent's Hammett constant (σ), typically shows a good linear relationship.[5][6] The slope of this plot, the reaction constant (ρ), is a measure of the sensitivity of the reaction (boronate formation) to substituent effects. For phenylboronic acids, the ρ value is positive and significantly greater than 1, indicating that the acidity is more sensitive to substituent effects than that of benzoic acids.[5]

Steric and Ortho Effects:

Substituents in the ortho position introduce steric hindrance and can have more complex, non-linear effects on acidity that are not captured by simple Hammett relationships.[5]

-

Steric hindrance can impede the transition from the trigonal planar boronic acid to the more sterically demanding tetrahedral boronate, thus increasing the pKa.[7]

-

Conversely, some ortho substituents can form intramolecular hydrogen bonds with the boronic acid group, which can stabilize the tetrahedral boronate form and lead to a decrease in pKa.[5]

Due to these competing interactions, a direct correlation between the pKa values of ortho-substituted phenylboronic acids and their corresponding benzoic acids is generally not observed.[5][8]

Quantitative Data: pKa Values of Substituted Phenylboronic Acids

The ability to predict and utilize the pKa of a given phenylboronic acid is crucial for its application. The following table summarizes experimentally determined pKa values for a range of substituted phenylboronic acids in aqueous solution.

| Substituent | Position | Hammett Constant (σ) | pKa | Reference |

| H | - | 0.00 | 8.8-8.9 | [1][2] |

| 4-OCH₃ | para | -0.27 | 9.25 | [7] |

| 4-CH₃ | para | -0.17 | 9.1 | [5] |

| 4-F | para | 0.06 | 8.7 | [5][9] |

| 4-Cl | para | 0.23 | 8.5 | [5] |

| 4-Br | para | 0.23 | 8.5 | [5] |

| 4-CF₃ | para | 0.54 | 7.86 | [5] |

| 4-CN | para | 0.66 | 7.8 | [5] |

| 4-NO₂ | para | 0.78 | 7.1 | [5] |

| 3-OCH₃ | meta | 0.12 | 8.7 | [5] |

| 3-Cl | meta | 0.37 | 8.2 | [5] |

| 3-CF₃ | meta | 0.43 | 8.1 | [5] |

| 3-NO₂ | meta | 0.71 | 7.4 | [5] |

| 2-F | ortho | - | 8.7 | [5][9] |

| 2-Cl | ortho | - | 8.2 | [5] |

| 2-CH₃ | ortho | - | 9.1 | [5] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, and solvent system).[5]

Experimental Determination of pKa: Methodologies and Protocols

Accurate determination of pKa is essential for understanding and applying phenylboronic acids. Several robust methods are commonly employed, each with its own set of advantages.

UV-Vis Spectrophotometric Titration

This is a highly sensitive method, particularly suitable for compounds that are sparingly soluble in water.[5][10] It relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions from the neutral boronic acid to the anionic boronate form upon changes in pH.[11][12]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of the phenylboronic acid in a suitable organic solvent (e.g., DMSO).[12]

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Sample Preparation for Measurement:

-

Spectrophotometric Measurement:

-

Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly between the acidic and basic forms.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation to calculate the pKa.[13]

-

Potentiometric Titration

This is a classic and reliable method for determining pKa.[5][14] It involves titrating a solution of the boronic acid with a strong base (e.g., NaOH) while monitoring the pH of the solution with a pH meter.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the phenylboronic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue).[5]

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an autotitrator or a burette.[15]

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point (the point where half of the boronic acid has been neutralized).[13] This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

-

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique that directly probes the boron atom, providing information about its hybridization state.[16][17] The chemical shift of the ¹¹B nucleus is sensitive to whether the boron is in the trigonal planar sp² state (boronic acid) or the tetrahedral sp³ state (boronate).[17][18]

Principle:

-

The sp²-hybridized boron of the neutral boronic acid typically appears at a lower field (more downfield) in the ¹¹B NMR spectrum.

-

Upon addition of a base and formation of the sp³-hybridized tetrahedral boronate, the ¹¹B signal shifts significantly upfield due to increased shielding.[17]

By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be determined.[16][19] This method is particularly useful for studying the interaction of boronic acids with diols, as the formation of boronate esters also leads to a characteristic upfield shift.[16][18]

Conclusion: A Versatile Tool for Molecular Design

The Lewis acidity and pKa of substituted phenylboronic acids are fundamental properties that govern their reactivity and utility across a broad spectrum of scientific disciplines. A thorough understanding of how substituents modulate these properties is paramount for the rational design of novel catalysts, sensors, and therapeutic agents. The methodologies outlined in this guide provide a robust framework for the accurate characterization of these invaluable chemical entities, empowering researchers to harness their full potential.

References

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry. [Link]

-

Equilibria in the esterification of boric acid. Digital Commons @ NJIT. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Evaluation of Lewis acidity of phenylboronic acid derivatives by theoretical calculation. RSC Publishing. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

pKa values for boronic acids 1-7. ResearchGate. [Link]

-

Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]

-

Using Visible Light to Tune Boronic Acid–Ester Equilibria. Journal of the American Chemical Society. [Link]

-

Using visible light to tune boronic acid–ester equilibria. ChemRxiv. [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

-

pKa measurement. University of Strathclyde. [Link]

-

Acidity (pKa values) for selected monosubstituted benzoic and... ResearchGate. [Link]

-

Establishing thermodynamic equilibrium with boronic ester... ResearchGate. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. American Chemical Society. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. The Science Info. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]